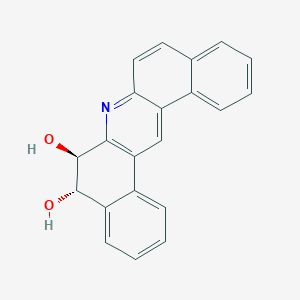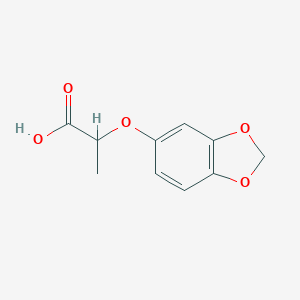
Sodium levulinate
説明
Sodium levulinate, also known as sodium lauroyl lactylate, is a naturally occurring fatty acid salt derived from the hydrolysis of lauric acid. It is a polyvalent anion with a molecular weight of 212.2 g/mol and a melting point of approximately 150°C. Sodium levulinate is widely used in the food industry as a flavoring agent and preservative, but it also has applications in the pharmaceutical and cosmetic industries.
科学的研究の応用
Synthesis of Sodium Levulinate Cellulose
Sodium levulinate has been used in the synthesis of a new cellulose ether derivative known as Sodium Levulinate Cellulose (SLC). This was prepared as a new longer carbon chain analog for carboxymethyl cellulose (CMC) in 66–94% yield using the Williamson ether synthesis reaction between sodium hydroxide treated cellulose and brominated levulinic acid in aqueous iso-propanol medium under thermal and microwave conditions .
Characterization of Sodium Levulinate Cellulose
The Sodium Levulinate Cellulose produced was characterized by FT-IR, TG–DTA, X-ray and proton NMR. The thermal reactions carried out at 90 °C for 3 and 24 h gave SLC products with degrees of substitutions of 0.48 and 0.86, respectively, whereas the microwave synthesis product showed a degree of substitution of 0.32 .
Use in Food Industry
Cellulose derivatives, including those made with sodium levulinate, find use in an exceptionally wide range of large-scale applications including thickeners in the food industry .
Use as Emulsifiers
Sodium levulinate cellulose can be used as emulsifiers .
Use in Food Packaging
Sodium levulinate cellulose can be used in food packaging .
Use in Li-ion Battery Electrodes
Sodium levulinate cellulose can be used as binders in Li-ion battery electrodes .
Use in Cosmetics and Personal Care Formulations
Sodium levulinate cellulose can be used in cosmetics and personal care formulations .
Enhancing Skin Barrier Function
Sodium Levulinate plays a significant role in enhancing the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants .
作用機序
Target of Action
Sodium levulinate, also known as sodium 4-oxovalerate, is a natural compound that primarily targets microorganisms . It acts as an antimicrobial agent, inhibiting the growth of microbes such as staphylococcus on fruit surfaces .
Mode of Action
It has been shown to react with fatty acids to produce acid . When sodium levulinate reacts with fatty acids, hydrogen tartrate is formed, and this acid formation can cause damage to cells .
Biochemical Pathways
Levulinic acid, from which sodium levulinate is derived, is a promising platform chemical that can be obtained from biomass . It has the potential to be converted into a large number of commodity chemicals . The mechanisms of levulinic acid formation from various feedstocks are significantly important to guide the intensification of the process .
Pharmacokinetics
It is known that sodium levulinate cellulose (slc) was prepared as a new longer carbon chain analog for carboxymethyl cellulose (cmc) in 66–94% yield . This suggests that sodium levulinate may have similar ADME properties to those of carboxymethyl cellulose.
Result of Action
Sodium levulinate serves as a skin softening and conditioning agent . It enhances the appearance and feel of the skin by increasing its suppleness . Additionally, it supports the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants .
Action Environment
Sodium levulinate’s action, efficacy, and stability can be influenced by environmental factors. For instance, it plays a significant role in enhancing the skin’s barrier function, supporting the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants . In the cosmetic industry, its antimicrobial properties help maintain the acid balance of products and prevent skin from microbial infection .
特性
IUPAC Name |
sodium;4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKYCKDVIYTSAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-76-2 (Parent) | |
| Record name | Sodium levulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019856236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60173608 | |
| Record name | Sodium levulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19856-23-6 | |
| Record name | Sodium levulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019856236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium levulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK44E1MQU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









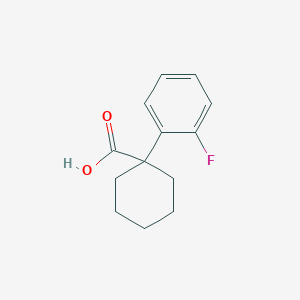

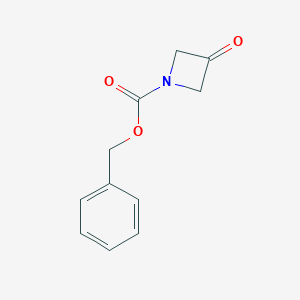
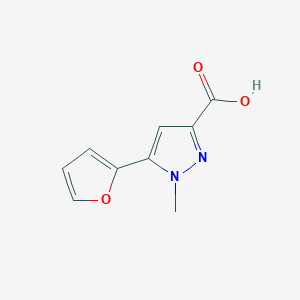
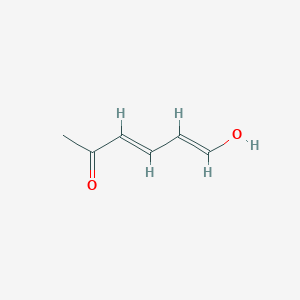
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
